(3-Fluoro-5-(hexyloxy)phenyl)methanol
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Overview
Description
(3-Fluoro-5-(hexyloxy)phenyl)methanol: is an organic compound characterized by the presence of a fluorine atom, a hexyloxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(hexyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative, such as 5-fluoro-3-n-hexyloxybenzene.
Reaction with Formaldehyde: The benzene derivative undergoes a reaction with formaldehyde in the presence of a catalyst, such as an acid or base, to form the corresponding benzyl alcohol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as distillation and solvent extraction for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Fluoro-5-(hexyloxy)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or ether.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Formation of 5-Fluoro-3-n-hexyloxybenzaldehyde or 5-Fluoro-3-n-hexyloxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-n-hexyloxybenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: (3-Fluoro-5-(hexyloxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated benzyl alcohols on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique chemical structure may impart desirable pharmacological properties, such as increased metabolic stability or enhanced bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to biological molecules. The hexyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
- 5-Fluoro-3-methoxybenzyl alcohol
- 5-Fluoro-3-ethoxybenzyl alcohol
- 5-Fluoro-3-propoxybenzyl alcohol
Comparison: Compared to these similar compounds, (3-Fluoro-5-(hexyloxy)phenyl)methanol has a longer alkyl chain (hexyloxy group), which can influence its physical and chemical properties. The longer chain may result in increased hydrophobicity and altered reactivity. Additionally, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(3-fluoro-5-hexoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-5-6-16-13-8-11(10-15)7-12(14)9-13/h7-9,15H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNNVYTVUOTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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